2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid
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Overview
Description
2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid is a chemical compound with the molecular formula C8H11IN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid are currently unknown. The compound is a derivative of pyrazole, a heterocyclic compound known for its broad range of biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives , it is likely that this compound affects multiple pathways
Result of Action
As a pyrazole derivative, it may have a range of effects depending on its specific targets
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a palladium-catalyzed coupling reaction, where a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide are combined under ambient pressure . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other substituents.
Substitution: The iodo group can be substituted with other functional groups such as amines, hydroxyl groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-methyl-1H-pyrazole
- 1-Benzyl-4-iodo-1H-pyrazole
- 1-Butyl-4-iodo-1H-pyrazole
Uniqueness
2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety enhances its solubility and reactivity, making it a versatile compound for various applications.
Biological Activity
2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, target interactions, and relevant case studies.
- IUPAC Name: 2-(4-Iodo-1-propylpyrazol-3-yl)acetic acid
- Molecular Formula: C₈H₁₁IN₂O₂
- Molecular Weight: 294.09 g/mol
- Canonical SMILES: CCCN1C=C(C(=N1)CC(=O)O)I
The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that the compound interacts with various biological targets due to its structural similarity to other biologically active molecules. Pyrazole derivatives are known to modulate enzyme activity and receptor binding, which can lead to significant biological effects .
Potential Targets
While specific targets for this compound have not been definitively identified, it is likely that it shares similarities with other pyrazole derivatives that have shown activity against:
- Enzymes involved in inflammatory pathways (e.g., p38 MAP kinase) .
- Receptors linked to pain and inflammation .
Antibacterial and Antifungal Properties
Recent studies indicate that pyrazole derivatives exhibit antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of halogen substituents, such as iodine in this compound, may enhance its bioactivity .
Table 1: Antimicrobial Activity Comparison
Compound | Activity Type | MIC (mg/mL) | Target Organisms |
---|---|---|---|
2-(4-Iodo-1-propylpyrazol) | Antibacterial | 0.0039 | S. aureus, E. coli |
Other pyrazole derivatives | Antifungal | 0.025 | C. albicans |
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. In preclinical models, certain pyrazole compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may also possess similar anti-inflammatory effects.
Study on Enzyme Inhibition
A study focused on the inhibition of dihydroorotate dehydrogenase (DHODH) by various pyrazole derivatives highlighted the potential of these compounds in antiviral applications. Although specific data on this compound was not provided, the structural similarities suggest it may exhibit comparable inhibitory effects .
Synthesis and Evaluation
The synthesis of this compound involves straightforward methodologies common in organic chemistry. It can serve as a building block for more complex molecules with enhanced biological activities . The evaluation of its biological properties in vitro remains essential for understanding its full potential.
Properties
IUPAC Name |
2-(4-iodo-1-propylpyrazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-2-3-11-5-6(9)7(10-11)4-8(12)13/h5H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEKGGJZMUEXHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)CC(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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